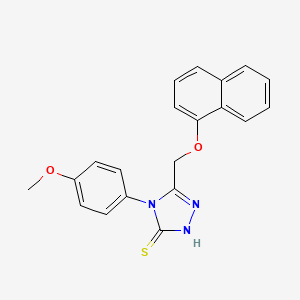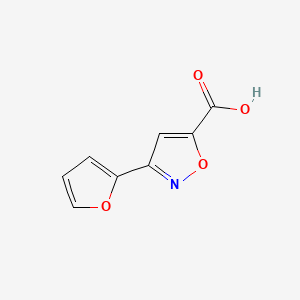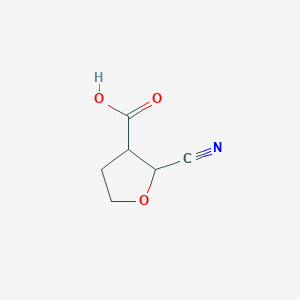
2-Cyanotetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanotetrahydrofuran-3-carboxylic acid is a heterocyclic organic compound featuring a tetrahydrofuran ring substituted with a cyano group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyanotetrahydrofuran-3-carboxylic acid can be synthesized through the Michael addition of a cyanide ion to an olefinic bond, followed by cyclization. This method involves the reaction of 4-alkoxyvinyl trichloromethyl ketones with cyanide ions under basic conditions . The reaction typically proceeds at room temperature and yields the desired product in good quantities.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned Michael addition and cyclization reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Cyanotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
2-Cyanotetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may yield new drugs with therapeutic benefits.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-cyanotetrahydrofuran-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
2-Furancarboxylic acid: Similar structure but lacks the cyano group.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups instead of one cyano and one carboxylic acid group.
Tetrahydrofuran-2-carboxylic acid: Similar structure but lacks the cyano group.
Uniqueness: 2-Cyanotetrahydrofuran-3-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the tetrahydrofuran ring.
Properties
Molecular Formula |
C6H7NO3 |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
2-cyanooxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c7-3-5-4(6(8)9)1-2-10-5/h4-5H,1-2H2,(H,8,9) |
InChI Key |
UFIINFABGPNFIA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B11764966.png)

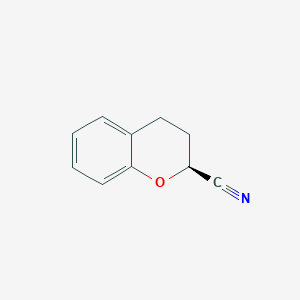
![[1,4'-Bipiperidin]-3-one](/img/structure/B11764999.png)
![Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11765000.png)
![Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B11765002.png)

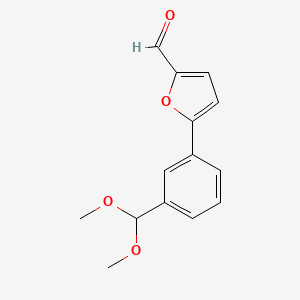
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B11765015.png)
![6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11765016.png)

